1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N',N'-trimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a trimethylated ethanediamine backbone, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorophenylthiol with a suitable benzyl halide to form the thioether linkage. This intermediate is then reacted with 1,2-ethanediamine under controlled conditions to introduce the ethanediamine backbone. The final step involves the methylation of the nitrogen atoms and the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the thioether linkage.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular signaling pathways. The presence of the fluorophenyl group and the thioether linkage can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
N1-(4-Fluorophenyl)-1,2-ethanediamine: Shares the ethanediamine backbone and the fluorophenyl group but lacks the thioether linkage and trimethylation.
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride: Contains two fluorophenyl groups and an ethanediamine backbone but differs in its stereochemistry and lack of thioether linkage.
Uniqueness
1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is unique due to its combination of a fluorophenyl group, a thioether linkage, and a trimethylated ethanediamine backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
139009-22-6 |
---|---|
Molecular Formula |
C18H25Cl2FN2S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N'-[[2-(4-fluorophenyl)sulfanylphenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H23FN2S.2ClH/c1-20(2)12-13-21(3)14-15-6-4-5-7-18(15)22-17-10-8-16(19)9-11-17;;/h4-11H,12-14H2,1-3H3;2*1H |
InChI Key |
RQLHZUZLMLAEJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.